3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride
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Overview
Description
3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride is a chemical compound with the molecular formula C9H24Cl3N3O2 and a molecular weight of 312.66 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride typically involves the reaction of 3-aminopropylamine with acrylonitrile, followed by hydrogenation and subsequent acidification with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
- 3-[Bis(2-aminopropyl)amino]propanoic acid
- 3-[Bis(4-aminobutyl)amino]propanoic acid
- 3-[Bis(3-aminopropyl)amino]butanoic acid
Comparison: Compared to these similar compounds, 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles. The presence of three hydrochloride groups enhances its solubility and stability in aqueous solutions, making it particularly useful in biological and medicinal research .
Properties
IUPAC Name |
3-[bis(3-aminopropyl)amino]propanoic acid;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2.3ClH/c10-4-1-6-12(7-2-5-11)8-3-9(13)14;;;/h1-8,10-11H2,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGUFJSJLROOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCC(=O)O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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